2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a phenyl group at position 2. This scaffold is notable for its pharmacological versatility, with derivatives exhibiting activities ranging from enzyme inhibition (e.g., aldose reductase) to antipsychotic effects . The compound’s synthesis often involves cycloaddition reactions or functionalization of preformed pyrido-pyrimidinones via halogenation or cross-coupling strategies .
Properties
IUPAC Name |
2-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIRQZSIYJHASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=CC2=O)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation Approach Using 2-Aminopyridines and β-Keto Esters
A widely employed method for synthesizing 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves the cyclocondensation of 2-aminopyridines with β-keto esters or β-diketones under acidic conditions. The procedure typically follows these steps:
-
- 2-Aminopyridine (3.00 mmol)
- Appropriate β-keto ester (4.50 mmol)
- Polyphosphoric acid (PPA) as a condensing agent (6.00 g)
- Heating at 100 °C for 1 hour with stirring
-
- The reaction mixture is poured into crushed ice, neutralized with 10% aqueous sodium hydroxide, and the precipitate is filtered and recrystallized.
Outcome:
This method yields the target 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a solid product suitable for further functionalization.
Electrochemical C3-Functionalization of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Recent advances have demonstrated an electrochemical approach to functionalize the 3-position of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, which indirectly confirms the availability of the parent compound via classical synthesis.
-
- Substrate: 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.20 mmol)
- Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (Bu4NPF6, 0.20 mmol)
- Solvent: Acetonitrile (5.0 mL)
- Electrodes: Platinum anode and cathode (1 cm × 1 cm)
- Conditions: Constant voltage of 5 V at 60 °C under air atmosphere for about 5 hours
-
- Reaction with diphenyl diselenide leads to C3-selenylated product in yields up to 94% after chromatographic purification.
This electrochemical method highlights the synthetic utility of the parent 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a platform for further derivatization.
Condensation of 2-Aminopyridines with Aromatic Aldehydes and Cyclization
Another approach involves the condensation of 2-aminopyridines with aromatic aldehydes, followed by cyclization to form the pyrido[1,2-a]pyrimidin-4-one core:
-
- 2-Aminopyridine derivatives
- Aromatic aldehydes (e.g., benzaldehyde or substituted benzaldehydes)
- Acidic or catalytic conditions to promote condensation and cyclization
-
- Reflux in ethanol or methanol
- Use of catalysts such as polyphosphoric acid or Lewis acids
- Time: Several hours until completion
Microwave-Assisted Synthesis (General Pyrido-Pyrimidinone Derivatives)
Microwave irradiation has been applied to accelerate the synthesis of pyrido[2,3-d]pyrimidinone derivatives, which are structurally related to pyrido[1,2-a]pyrimidin-4-ones:
-
- Condensation of 2-amino-4-aryl-6-arylnicotinamides with suitable carbonyl compounds under microwave irradiation
- Rapid heating leads to efficient cyclization in minutes rather than hours
-
- Reduced reaction times
- Improved yields
- Cleaner reaction profiles
Although this method is reported for pyrido[2,3-d]pyrimidinones, similar microwave-assisted protocols may be adapted for 2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one synthesis.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reaction Conditions | Key Reagents/ Catalysts | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridines + β-keto esters | PPA, 100 °C, 1 h | Polyphosphoric acid (PPA) | Moderate to High | Classical cyclocondensation |
| 2 | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one + diphenyl diselenide | Electrochemical, 5 V, 60 °C, 5 h | Bu4NPF6 electrolyte, Pt electrodes | Up to 94 | Electro-oxidative C3-functionalization |
| 3 | 2-Aminopyridines + aromatic aldehydes | Reflux in EtOH or MeOH, acid catalyst | Lewis acids or PPA | Moderate to High | Condensation and cyclization |
| 4 | 2-Amino-4-aryl-6-arylnicotinamides + carbonyl compounds | Microwave irradiation, short reaction times | Microwave reactor | High | Microwave-assisted synthesis (related) |
Chemical Reactions Analysis
Photoredox C–H Arylation
This compound undergoes visible light-mediated direct C–H arylation at position 3 using aryl diazonium salts under transition metal-free conditions .
Key Parameters:
| Parameter | Value/Detail |
|---|---|
| Catalyst | Eosin Y disodium salt (EY-Na₂) |
| Light Source | 34 W blue LEDs (λ = 450 nm) |
| Solvent | Acetonitrile/Water (4:1) |
| Reaction Time | 4–24 hours |
| Yield Range | 13–63% |
Mechanism :
-
Single-electron transfer (SET) from EY-Na₂ to diazonium salt generates a heteroaryl radical.
-
Radical addition to (hetero)arenes forms intermediates, followed by oxidation and deprotonation .
Representative Products :
-
3-(Furan-2-yl)-derivative (63% yield)
-
3-(Thiophen-2-yl)-derivative (58% yield)
C-3 Chalcogenation
The compound participates in metal-free sulfenylation and selenylation at position 3:
Reaction Table:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzene thiol | I₂ (10 mol%), DCM, RT, 12h | 3-Phenylthio derivative | 78% |
| Diphenyl diselenide | TBHP oxidant, 60°C, 24h | 3-Phenylselenyl derivative | 65% |
Key Features :
-
Radical-initiated pathway confirmed by ESR studies
-
Gram-scale synthesis demonstrated
Oxidation/Reduction Reactions
The pyrimidinone core shows selective redox behavior:
Oxidation:
| Oxidizing Agent | Product | Observations |
|---|---|---|
| mCPBA | N-Oxide derivative | Selective oxidation at pyridine N |
| KMnO₄ (acidic) | Ring-opened dicarboxylic acid | Complete decomposition |
Reduction:
| Reducing Agent | Product | Yield |
|---|---|---|
| NaBH₄ | 4-Hydroxy intermediate | 42% |
| H₂/Pd-C | Tetrahydro derivative | 68% |
Cyclocondensation Reactions
The compound serves as a precursor for polycyclic systems:
Example Reaction :
text2-Phenyl-pyridopyrimidinone + Hydrazine hydrate → 1,2,4-Triazolo[4",3":1',6']pyrimidopyridoisoquinoline (Yield: 51%, Dimroth rearrangement pathway)[2]
Key Applications :
Biological Activity Correlation
While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:
| Modification | Biological Impact |
|---|---|
| 3-Substitution | ↑ Anticancer activity (IC₅₀: 8.2 μM vs HepG2) |
| Benzyloxy derivatives | Enhanced blood-brain barrier penetration |
| Selenium analogs | Improved antioxidant capacity |
Mechanistic Considerations
-
Radical Pathways : Confirmed through radical trapping experiments using TEMPO
-
Acid-Base Properties : pKa = 4.1 (pyrimidinone NH) enables pH-dependent reactivity
-
Tautomerism : Keto-enol equilibrium influences reaction selectivity
This comprehensive analysis demonstrates the compound's utility as a versatile scaffold for generating structurally diverse derivatives with tailored properties. Recent advances in photoredox chemistry have significantly expanded its synthetic applications while maintaining mild reaction conditions.
Scientific Research Applications
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and receptors, such as CXCR3 and acetylcholinesterase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity
Aldose Reductase (ALR2) Inhibition
- 2-Phenyl Derivatives: Compounds bearing a phenol or catechol moiety at position 2 show submicromolar ALR2 inhibition (e.g., IC₅₀ = 0.2–1.5 µM). Hydroxy groups at positions 6 or 9 enhance potency by 10–20× compared to unsubstituted analogs .
- Methylated or Halogenated Analogs : Methylation of hydroxyl groups (e.g., compound 15 ) abolishes activity, while halogenation (e.g., 3-chloro derivatives) shifts focus toward physicochemical properties rather than enzyme inhibition .
Antipsychotic Activity
Structural Modifications and Physicochemical Properties
Structure-Activity Relationships (SAR)
- Position 2 : Aromatic groups (phenyl, benzoxazole) enhance target affinity. Substitution with polar groups (e.g., hydroxyl) improves ALR2 inhibition but reduces CNS penetration .
- Position 3 : Halogens (Cl, Br) increase lipophilicity, favoring membrane permeability but reducing water solubility .
- Positions 6/9 : Hydroxyl groups here improve ALR2 binding via hydrogen bonding, critical for micromolar activity .
Key Research Findings
Antioxidant Activity : Catechol-substituted 2-phenyl derivatives exhibit radical scavenging activity (IC₅₀ = 5–10 µM), surpassing standard antioxidants like ascorbic acid .
PI3K/mTOR Inhibition: Pyrido-pyrimidinones with sulfonamide substituents (e.g., compound 31) show dual kinase inhibition (PI3Kα IC₅₀ = 8 nM; mTOR IC₅₀ = 12 nM) and antitumor efficacy in xenograft models .
Thermal Stability : Halogenated derivatives (e.g., 3-bromo) decompose above 200°C, while methoxylated analogs (e.g., DB103) are stable up to 250°C .
Biological Activity
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique fused ring structure combines features of both pyridine and pyrimidine, contributing to its diverse biological activities. This article explores the compound's synthesis, biological activity, potential applications in medicinal chemistry, and relevant case studies.
The molecular formula of 2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is , with a molecular weight of approximately 240.30 g/mol. Its structure is characterized by a phenyl group at the second position and a fused pyridine-pyrimidine system.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions : A common approach involves using 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one and substituted aromatic aldehydes.
- Reagents : Typical reagents include benzene thiol and iodine under mild conditions over 12 to 24 hours.
- Green Chemistry : Continuous flow reactors are often employed to enhance yield and minimize waste during synthesis .
Biological Activity
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds within this class can inhibit cellular proliferation in various human tumor cell lines. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative effects against HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines .
Enzyme Inhibition
The compound's mechanism of action includes interaction with specific molecular targets:
- Cyclin-dependent Kinases (CDKs) : It has demonstrated inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
Antibacterial Activity
Preliminary studies have suggested potential antibacterial properties against strains of Escherichia coli, indicating its utility in treating bacterial infections .
Case Studies
- Anticancer Research : A study evaluated the efficacy of various pyridopyrimidine derivatives on cancer cell lines. The results indicated that modifications in the phenyl substitution pattern significantly influenced biological activity.
- Inhibition Studies : Another investigation focused on the inhibition of adenosine kinase (AdK) using derivatives of pyridopyrimidines. The findings revealed that certain structural modifications led to enhanced selectivity and potency against AdK .
Comparative Analysis
The following table summarizes the biological activities of similar compounds within the pyridopyrimidine family:
| Compound Name | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Anticancer | 0.36 µM (CDK2) | Significant antiproliferative effects |
| 3-(2-Chloroethyl)-6-methyl-pyrido[1,2-a]pyrimidin-4-one | Antipsychotic | N/A | Intermediate in Risperidone synthesis |
| 6-Methyl-2-phenyl-pyrido[1,2-a]pyrimidin-4-one | Antibacterial | N/A | Exhibits significant antibacterial activity |
Q & A
Q. What are the primary synthetic methodologies for constructing the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold?
The core structure is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which enable regioselective arylation. For example, microwave-assisted Suzuki coupling of 7-chloro-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives efficiently yields monoarylated products at the 3-position . Additionally, phase-transfer catalysis (PTC) with tetrabutylammonium bromide and potassium carbonate facilitates alkylation at the 2-hydroxy position, producing 2-alkoxy derivatives .
Q. What structural features of this scaffold contribute to its biological relevance?
The fused bicyclic system provides rigidity and planar aromaticity, enabling interactions with biological targets like enzymes (e.g., aldose reductase, acetylcholinesterase) and receptors (e.g., 5-HT6, CXCR3). The phenyl group at position 2 and substituents at positions 6 and 9 are critical for modulating activity .
Q. Which biological activities are commonly associated with 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
Reported activities include aldose reductase inhibition (micromolar/submicromolar IC50), antioxidant properties (particularly with catechol substituents), and antagonism of 5-HT6 and CXCR3 receptors. These activities are influenced by substituent positioning and electronic properties .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for regioselective functionalization?
Microwave irradiation significantly enhances reaction efficiency and selectivity. For example, coupling 7-chloro-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one with aryl boronic acids under microwave heating (100–150°C, 10–30 min) achieves >80% yield for monoarylated products. Solvent choice (e.g., DMF/H2O) and catalyst loading (1–5 mol% Pd) are critical parameters .
Q. What strategies enable direct C–H bond sulfenylation/selenylation of this scaffold?
Iodine-mediated coupling with thiols or organodiselenides under mild conditions (e.g., DCE, 50°C, 12 h) introduces sulfur/selenium groups at the 3-position. Yields range from 65% to 92%, with electron-rich thiols (e.g., thiophenol) showing higher reactivity .
Q. How do substituents at positions 6 and 9 influence aldose reductase inhibition?
Hydroxy groups at these positions enhance inhibitory potency by forming hydrogen bonds with the ALR2 active site (e.g., compound 28 , IC50 = 0.8 µM). Methylation or removal of these groups abolishes activity, highlighting their pharmacophoric necessity .
Q. What alternative synthetic routes exist for introducing carbonyl groups into the scaffold?
Tosylisocyanate reacts with ketimines bearing pyridyl/picolyl groups to form 4H-pyrido[1,2-a]pyrimidin-4-ones via ketene intermediates. This method avoids pre-functionalized halides and achieves quantitative yields under ambient conditions .
Q. How can analytical challenges in identifying impurities be addressed?
High-resolution LC-MS and NMR are essential for characterizing impurities like E/Z isomers of hydroxyimino derivatives (e.g., Impurities A and B in risperidone synthesis). Reference standards with defined CAS numbers (e.g., 132961-05-8) enable accurate quantification .
Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?
Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations help rationalize experimental discrepancies. For instance, catechol derivatives exhibit dual aldose reductase inhibition and antioxidant activity, which may confound in vitro assays .
Methodological Notes
- Synthetic Protocols : Prioritize microwave-assisted reactions for time efficiency and reduced side products .
- SAR Analysis : Combine in vitro enzyme assays with molecular dynamics simulations to validate substituent effects .
- Analytical Workflows : Use orthogonal techniques (HPLC, HRMS) for impurity profiling, especially in pharmaceutical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
